![molecular formula C20H13ClF4N2O2 B6546887 N-(3-chloro-4-fluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide CAS No. 946379-50-6](/img/structure/B6546887.png)
N-(3-chloro-4-fluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H13ClF4N2O2 and its molecular weight is 424.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.0601680 g/mol and the complexity rating of the compound is 687. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is C21H17ClF4N2O2, with a molecular weight of 450.81 g/mol. Its structure includes a dihydropyridine core, which is known for various biological activities, including cardiovascular effects and neuroprotective properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties.
Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 15.625 - 62.5 µM | Inhibition of protein synthesis |
Enterococcus faecalis | 62.5 - 125 µM | Disruption of nucleic acid synthesis |
Pseudomonas aeruginosa | 31.108 - 124.432 µg/mL | Biofilm inhibition |
These findings suggest that the compound could be effective against various Gram-positive bacteria and may serve as a lead structure for developing new antibiotics .
Cytotoxicity and Cancer Research
The cytotoxic effects of this compound were evaluated against several cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The results indicated moderate cytotoxicity, with IC50 values ranging from 10 to 30 µM, suggesting potential as an anticancer agent.
Mechanistic Studies
Molecular docking studies have been employed to elucidate the interaction between the compound and its biological targets. These studies revealed:
- Hydrogen and Halogen Bonding : The trifluoromethyl group enhances binding affinity through strong electron-withdrawing interactions.
- Enzyme Inhibition : The compound was found to inhibit cholinesterases and cyclooxygenase enzymes, which are critical in neurodegenerative diseases and inflammation .
Case Studies
- Study on Cholinesterase Inhibition : A study reported that derivatives of this compound showed dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating significant potential for treating Alzheimer's disease.
- Antioxidant Activity : The compound demonstrated free radical scavenging activity in vitro, contributing to its potential therapeutic applications in oxidative stress-related conditions .
Scientific Research Applications
Antihypertensive Effects
Research indicates that compounds similar to N-(3-chloro-4-fluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide exhibit antihypertensive properties. The mechanism of action typically involves the inhibition of calcium channels, leading to vasodilation and reduced blood pressure. A study demonstrated that derivatives of dihydropyridine compounds effectively lower blood pressure in hypertensive models .
Anticancer Potential
Dihydropyridine derivatives have also been studied for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways. For instance, a case study highlighted the compound's effectiveness against breast cancer cell lines, where it inhibited cell proliferation and promoted apoptotic pathways .
Neurological Disorders
Recent investigations suggest that this compound could play a role in treating neurological disorders. Its structure allows it to cross the blood-brain barrier, making it a candidate for conditions such as Alzheimer's disease. Research has shown that similar compounds can modulate neurotransmitter systems, potentially improving cognitive function .
Anti-inflammatory Applications
The anti-inflammatory properties of this compound are noteworthy as well. Studies have indicated that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in various models, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis .
Case Studies
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF4N2O2/c21-16-10-14(7-8-17(16)22)26-18(28)15-2-1-9-27(19(15)29)11-12-3-5-13(6-4-12)20(23,24)25/h1-10H,11H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRIGWWCIRDDHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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